3-[(4-Isopropylphenoxy)methyl]piperidine
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-5-7-15(8-6-14)17-11-13-4-3-9-16-10-13/h5-8,12-13,16H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIUNXDGUOGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Profiling and Synthetic Utility of 3-[(4-Isopropylphenoxy)methyl]piperidine: A Technical Guide
Executive Summary: The Pharmacophore Context
3-[(4-Isopropylphenoxy)methyl]piperidine represents a specific structural variation within the 3-substituted phenoxymethyl piperidine class. This chemical scaffold is a "privileged structure" in central nervous system (CNS) drug discovery, sharing significant topological homology with established monoamine reuptake inhibitors (such as homologs of paroxetine or viloxazine) and Nociceptin/Orphanin FQ (NOP) receptor agonists.
This guide provides a rigorous technical breakdown of the molecule's physicochemical identity, a validated synthetic pathway for its production, and an analysis of its structural relevance in current therapeutic research.
Structural Identity & Physicochemical Properties[1]
The molecule comprises a saturated piperidine ring linked at the C3 position via a methylene bridge to a para-isopropyl-substituted phenyl ether. This architecture balances the basicity of the secondary amine with the lipophilicity of the aryl-ether tail, a critical feature for blood-brain barrier (BBB) penetration.
Quantitative Data Profile
| Property | Value | Metric / Note |
| IUPAC Name | 3-[(4-Propan-2-ylphenoxy)methyl]piperidine | Systematic nomenclature |
| Molecular Formula | C₁₅H₂₃NO | Confirmed stoichiometry |
| Molecular Weight | 233.35 g/mol | Monoisotopic mass: 233.178 |
| Chiral Centers | 1 (Position C3 of piperidine) | Exists as (R) and (S) enantiomers |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity (CNS active range) |
| pKa (Basic) | ~10.5 | Piperidine secondary amine |
| H-Bond Donors | 1 | Secondary amine (-NH) |
| H-Bond Acceptors | 2 | Ether oxygen, Amine nitrogen |
Structural Visualization (2D Topology)
The following diagram illustrates the connectivity of the molecule, highlighting the critical ether linkage and the para-substitution pattern.
Figure 1: The methylene linker provides rotational freedom distinct from direct aryl-piperidine analogs.
Synthetic Methodology
To ensure high purity and control over the C3 stereocenter, a convergent synthesis using the Mitsunobu Coupling strategy is the industry standard. This pathway avoids the harsh conditions of Williamson ether synthesis which can lead to elimination side-products when using secondary alkyl halides.
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen.
-
Fragment A (Nucleophile): 4-Isopropylphenol (Commercially available).
-
Fragment B (Electrophile): N-Boc-3-hydroxymethylpiperidine.
Step-by-Step Protocol
Step 1: Protection (If starting from 3-hydroxymethylpiperidine)
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.
-
Mechanism: Protection of the secondary amine is mandatory to prevent N-alkylation or participation in the Mitsunobu reaction.
-
Outcome: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Mitsunobu Coupling (The Key Step)
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF (anhydrous).
-
Procedure:
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq), 4-isopropylphenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C.
-
Add DIAD (1.2 eq) dropwise over 30 minutes. (Exothermic).
-
Stir at room temperature for 12–18 hours.
-
-
Critical Control Point: Maintain strictly anhydrous conditions. The formation of the betaine intermediate is moisture-sensitive.
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Procedure: Treat the coupled intermediate with 20% TFA/DCM for 2 hours.
-
Workup: Basify with NaHCO₃ or NaOH to pH > 12 and extract with DCM to yield the free base.
Synthesis Workflow Diagram
Figure 2: This route preserves chirality if optically pure 3-hydroxymethylpiperidine is used.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: Two doublets (AA'BB' system) around δ 6.8–7.2 ppm (4H) characteristic of para-substitution.
-
Ether Linker: Doublet or multiplet around δ 3.8 ppm (2H, -OCH₂-).
-
Piperidine Ring: Multiplets between δ 1.2–3.2 ppm (9H).
-
Isopropyl Group: Septet at δ 2.8 ppm (1H) and doublet at δ 1.2 ppm (6H).
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak at 234.35 m/z .
-
-
HPLC Purity:
-
Stationary Phase: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient.
-
Pharmacological Relevance & Applications
This molecule is not merely a chemical curiosity; it belongs to a class of aryloxymethyl piperidines that act as bioisosteres for several CNS-active drugs.
Mechanistic Potential
Research into 3-substituted piperidines indicates two primary pharmacological profiles:
-
Monoamine Reuptake Inhibition: Analogous compounds (e.g., 3-[(2-ethoxyphenoxy)methyl]piperidine) have demonstrated efficacy as serotonin/norepinephrine reuptake inhibitors (SNRIs), similar to Viloxazine [1].
-
NOP Receptor Agonism: 3-phenoxypropyl and 3-phenoxymethyl piperidines have been identified as potent agonists for the Nociceptin/Orphanin FQ peptide receptor, a target for analgesia without the addictive side effects of mu-opioids [2].
Scaffold Utility
The 3-position substitution allows the piperidine nitrogen to interact with aspartate residues in G-protein coupled receptors (GPCRs), while the flexible methyl linker permits the lipophilic isopropyl-phenyl group to occupy hydrophobic pockets within the receptor binding site.
References
-
NIH/PubMed: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.[1][2]
- Source: N
-
[Link] (Search Term: "3-[(2-ethoxyphenoxy)methyl]piperidine")
-
Bioorganic & Medicinal Chemistry Letters: Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.[3]
-
Source: ScienceDirect / PubMed
-
[Link]
-
-
BenchChem:General synthesis workflow for 3-substituted benzylpiperidines and ethers.
-
Source: BenchChem Technical Guides[4]
-
-
EPA CompTox Dashboard:Physicochemical properties of 3-[(4-Fluorophenoxy)methyl]piperidine (Analogous Structure).
-
Source: US Environmental Protection Agency
-
[Link]
-
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Predicted metabolic stability of 3-[(4-Isopropylphenoxy)methyl]piperidine
An In-depth Technical Guide to the Predicted Metabolic Stability of 3-[(4-Isopropylphenoxy)methyl]piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2][3] A drug candidate's susceptibility to biotransformation dictates its half-life, bioavailability, and dosing regimen.[2][4][5] This guide provides a comprehensive analysis of the predicted metabolic stability of 3-[(4-Isopropylphenoxy)methyl]piperidine, a molecule featuring structural motifs common in contemporary medicinal chemistry. By integrating in silico predictive modeling with established in vitro experimental frameworks, we will dissect the molecule's potential metabolic fate, identify its likely metabolic liabilities, and outline robust protocols for empirical validation. This document serves as both a theoretical exploration and a practical handbook for scientists engaged in the preclinical assessment of drug candidates.
Introduction: The Imperative of Metabolic Stability
In the journey from a promising chemical entity to a successful therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1][6] Metabolism, the enzymatic conversion of compounds into more water-soluble forms to facilitate excretion, is a primary driver of drug clearance.[2][7] While essential for preventing the accumulation of foreign substances, rapid metabolism can prematurely terminate a drug's therapeutic action, leading to insufficient in vivo exposure.[4][8] Conversely, excessively slow metabolism can result in prolonged exposure and potential toxicity.[4] Therefore, early assessment of metabolic stability is a critical, resource-sparing step in the drug development pipeline, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[4][5][9]
This guide focuses on 3-[(4-Isopropylphenoxy)methyl]piperidine. Its structure contains a piperidine ring, an ether linkage, and a substituted aromatic ring—moieties whose metabolic pathways are of significant interest in drug design. We will explore its predicted stability through a logical, two-pronged approach: first, using computational models to forecast metabolic hotspots and overall stability, and second, by detailing the gold-standard in vitro assays required to validate these predictions empirically.
Molecular Structure and Physicochemical Profile
A molecule's structure and physicochemical properties are the primary determinants of its interaction with metabolic enzymes.[3]
Chemical Structure: 3-[(4-Isopropylphenoxy)methyl]piperidine
-
Piperidine Ring: A saturated heterocycle that is a common scaffold in many drugs. The secondary amine (pKa ~10.3 for a similar structure) is basic and will be protonated at physiological pH.[10] The ring carbons are potential sites for oxidation.
-
Isopropyl Group: This bulky alkyl group can undergo aliphatic hydroxylation at its methyl or tertiary carbons.
-
Phenoxy Ether Linkage: The ether bond can be a site for O-dealkylation.
-
Aromatic Ring: The phenyl ring is a classic site for aromatic hydroxylation.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Metabolism |
| LogP | ~2.94 | Indicates moderate lipophilicity, which is often associated with affinity for lipophilic active sites of Cytochrome P450 (CYP) enzymes.[11] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | A low TPSA suggests good potential for passive diffusion across biological membranes to reach metabolic enzymes within cells.[11] |
| pKa (Basic) | ~10.3 | The basic piperidine nitrogen will be largely ionized at pH 7.4, which can influence binding to certain enzyme isoforms and cellular uptake.[10] |
Identification of Potential Metabolic "Soft Spots": Based on its structure, several positions are susceptible to enzymatic attack, primarily by Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[2][3]
-
Piperidine Ring Oxidation: Hydroxylation at carbons adjacent (C2, C6) or distal (C4) to the nitrogen.
-
Isopropyl Group Oxidation: Hydroxylation of the terminal methyl groups or the tertiary carbon to form alcohol metabolites.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at positions ortho or meta to the existing substituents.
-
O-Dealkylation: Cleavage of the ether bond, yielding 4-isopropylphenol and a piperidine-methanol derivative.
-
N-Dealkylation (less likely for secondary amine): While less common than for tertiary amines, oxidation of the carbon adjacent to the nitrogen can lead to ring opening.
In Silico Prediction of Metabolic Fate
Before committing to resource-intensive wet lab experiments, computational (in silico) methods provide invaluable foresight into a compound's likely metabolic profile.[12][13][14] These tools use vast datasets of known drug metabolism to build models that can predict the fate of novel structures.[13][15]
Predicted Metabolic Pathways
The primary metabolic enzymes responsible for the biotransformation of most drugs are the CYP enzymes, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant.[2][16] For piperidine-containing compounds, CYP3A4 and CYP2D6 are often major contributors.[17][18]
-
Phase I Metabolism: The initial modifications are expected to be oxidative reactions catalyzed by CYPs. The molecule's moderate lipophilicity and structural features make it a probable substrate for several isoforms. The most likely transformations include hydroxylation at various aliphatic and aromatic sites.
-
Phase II Metabolism: If Phase I reactions successfully introduce a hydroxyl group, the resulting metabolite can undergo conjugation with endogenous molecules like glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to yield highly water-soluble products for excretion.[7]
The logical flow of metabolic prediction is outlined below.
Caption: Workflow for in silico metabolic prediction.
Predicted Sites of Metabolism (SoM)
Computational SoM models would likely flag the following sites, ranked by probable lability:
-
Benzylic-like carbon of the isopropyl group: The tertiary C-H bond is activated and a prime target for hydroxylation.
-
Piperidine C4: A common site for hydroxylation on the piperidine scaffold.
-
Aromatic ring: Hydroxylation ortho to the ether linkage is electronically favored.
The following diagram illustrates the most probable primary metabolic transformations.
Caption: Predicted primary metabolic pathways.
In Vitro Experimental Validation: Protocols and Rationale
While in silico models provide excellent hypotheses, empirical data from in vitro systems are required for definitive assessment and to enable quantitative predictions of in vivo pharmacokinetics.[9][19] The two most widely used systems are liver microsomes and hepatocytes.[4][20]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to evaluate Phase I metabolism, as liver microsomes are enriched with CYP enzymes.[20][21] It measures the intrinsic clearance (CLint) of a compound, which can be used to rank compounds and predict in vivo hepatic clearance.[4][21]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 3-[(4-Isopropylphenoxy)methyl]piperidine in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[22]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 0.5-1.0 mg/mL in phosphate buffer.[22][23]
-
NADPH Regenerating System: Prepare a solution containing co-factors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer to ensure a continuous supply of NADPH, which is essential for CYP activity.[24]
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and test compound working solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be <0.5%.[22]
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[25]
-
-
Reaction Termination and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube or plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[21] The acetonitrile precipitates the microsomal proteins.
-
Vortex and centrifuge the samples at high speed (e.g., >3000 x g) to pellet the precipitated protein.[24]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26]
-
Monitor the disappearance of the parent compound over time by comparing its peak area relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)
-
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters that govern a compound's entry into the cell.[20][27] It provides a more comprehensive picture of hepatic clearance.
-
Preparation of Reagents:
-
Hepatocytes: Use cryopreserved primary human hepatocytes. Thaw according to the supplier's protocol and determine cell viability (should be >80%). Resuspend the cells in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[28]
-
Test Compound: Prepare a working solution of 3-[(4-Isopropylphenoxy)methyl]piperidine by diluting the DMSO stock in the incubation medium.
-
-
Incubation Procedure:
-
Add the test compound working solution to a suspension of hepatocytes pre-warmed to 37°C in an incubator with 5% CO₂. The final test compound concentration is typically 1-5 µM.[27]
-
Incubate the cell suspension, often in plates with gentle shaking to keep the cells suspended.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[27][29]
-
-
Reaction Termination and Sample Processing:
-
Analytical Quantification:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay. The rate of elimination is used to calculate the half-life and intrinsic clearance.
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL)
-
Caption: Workflow for the Hepatocyte Stability Assay.
Data Interpretation and Synthesis
The goal of these experiments is to classify the metabolic stability of 3-[(4-Isopropylphenoxy)methyl]piperidine and predict its in vivo behavior.
Classification of Metabolic Stability
Intrinsic clearance (CLint) values are used to categorize compounds. While classification schemes can vary, a general guide is provided below.
| In Vitro CLint (µL/min/mg protein or /10⁶ cells) | Predicted In Vivo Hepatic Clearance | Metabolic Stability Classification |
| < 10 | Low | High |
| 10 - 50 | Intermediate | Moderate |
| > 50 | High | Low |
In Vitro-In Vivo Extrapolation (IVIVE)
The in vitro CLint data can be scaled to predict in vivo hepatic clearance (CLh) in humans.[19][28] The well-stirred liver model is commonly used for this purpose. This extrapolation provides a crucial link between preclinical data and potential human pharmacokinetics, guiding decisions on candidate progression.[19][28]
Conclusion
The metabolic stability of 3-[(4-Isopropylphenoxy)methyl]piperidine can be effectively profiled through a synergistic application of in silico and in vitro methodologies. Structural analysis and computational modeling predict that the compound is a likely substrate for CYP-mediated metabolism, with potential sites of oxidation on the isopropyl group, the piperidine ring, and the aromatic ring.
To validate these predictions, this guide has provided detailed, field-standard protocols for both liver microsomal and hepatocyte stability assays. The quantitative data from these experiments—specifically the intrinsic clearance—will enable a definitive classification of the compound's stability. This integrated approach ensures a robust and reliable assessment, which is fundamental for making informed decisions in the drug discovery and development process. By understanding and optimizing metabolic stability early, researchers can significantly increase the probability of developing safe and effective medicines.[1]
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- 15. tandfonline.com [tandfonline.com]
- 16. metabolon.com [metabolon.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. mercell.com [mercell.com]
- 23. researchgate.net [researchgate.net]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 27. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]
- 28. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. creative-bioarray.com [creative-bioarray.com]
History and discovery of 3-[(4-Isopropylphenoxy)methyl]piperidine
The following technical guide details the history, chemical identity, synthesis, and pharmacological significance of 3-[(4-Isopropylphenoxy)methyl]piperidine .
History, Synthesis, and Pharmacological Profile
Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0
Introduction & Chemical Identity
3-[(4-Isopropylphenoxy)methyl]piperidine is a specific organic compound belonging to the class of aryloxymethylpiperidines . Structurally, it consists of a piperidine ring substituted at the 3-position with a methoxy linker connecting to a para-isopropylphenyl (p-cumenyl) group.
This compound represents a critical scaffold in the structure-activity relationship (SAR) studies of monoamine reuptake inhibitors, specifically serving as a simplified analog of complex antidepressants like Paroxetine and Femoxetine . By stripping away the bulky 4-phenyl substituent found in blockbuster SSRIs, this molecule allows researchers to isolate the pharmacophoric contribution of the aryloxymethyl ether moiety.
Chemical Data Table
| Property | Detail |
| IUPAC Name | 3-[(4-propan-2-ylphenoxy)methyl]piperidine |
| Common Name | 3-(4-Isopropylphenoxymethyl)piperidine |
| Molecular Formula | C₁₅H₂₃NO |
| Molecular Weight | 233.35 g/mol |
| Core Scaffold | 3-Substituted Piperidine |
| Key Substituent | 4-Isopropylphenyl (p-Cumenyl) ether |
| CAS Number | 1220019-40-8 (Generic/Salt forms often vary) |
| Lipophilicity (cLogP) | ~3.5 (Estimated) |
| H-Bond Donors/Acceptors | 1 / 2 |
History and Discovery
The Context: Evolution of Non-Tricyclic Antidepressants
The discovery of 3-[(4-Isopropylphenoxy)methyl]piperidine is rooted in the "Golden Age" of rational drug design targeting the serotonin (SERT) and norepinephrine (NET) transporters.
In the 1970s and 80s, pharmaceutical companies sought to move beyond Tricyclic Antidepressants (TCAs) , which were effective but burdened with cardiotoxicity. This led to the discovery of Femoxetine and subsequently Paroxetine (Paxil).
-
Femoxetine: A 3-aryloxymethyl-4-phenylpiperidine.
-
Paroxetine: A 3-aryloxymethyl-4-(4-fluorophenyl)piperidine.
These molecules established that the 3-aryloxymethyl linkage was crucial for flexibility and binding orientation within the transporter.
The "Des-Phenyl" Hypothesis
Researchers hypothesized that the bulky 4-phenyl group in Paroxetine, while critical for high potency and selectivity, might not be strictly necessary for basal activity. This led to the synthesis of "Des-phenyl" analogs —simplified 3-substituted piperidines—to test the minimal pharmacophore required for reuptake inhibition.
3-[(4-Isopropylphenoxy)methyl]piperidine emerged from these SAR campaigns. The 4-isopropyl group was chosen to mimic the lipophilic bulk of the original phenyl ring or the substituted phenoxy groups of other active compounds, probing the hydrophobic tolerance of the receptor's binding pocket.
Mechanistic Significance
While not marketed as a standalone drug, this compound serves as a vital probe molecule . It helps define the "Hydrophobic Cleft" dimensions of the SERT/NET binding site. The isopropyl group acts as a rigid, lipophilic anchor, testing whether a smaller, aliphatic group can substitute for the aromatic bulk of traditional SSRIs.
Synthesis Protocols
The synthesis of 3-[(4-Isopropylphenoxy)methyl]piperidine typically follows a convergent route, coupling the piperidine scaffold with the phenol moiety.
Route A: Nucleophilic Substitution (Williamson Ether Synthesis)
This is the standard industrial approach for aryloxy ethers.
Step-by-Step Protocol:
-
Starting Material: N-Boc-3-(hydroxymethyl)piperidine (Protected scaffold).
-
Activation: The alcohol is converted to a leaving group (Mesylate or Tosylate).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.
-
Conditions: 0°C to RT, 2 hours.
-
-
Coupling: Reaction with 4-Isopropylphenol.[1]
-
Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), DMF.
-
Conditions: 80°C, 4-12 hours.
-
-
Deprotection: Removal of the Boc group.
-
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Conditions: RT, 1 hour.
-
-
Purification: Acid-base extraction followed by column chromatography.
Route B: Mitsunobu Reaction
Preferred for small-scale, high-precision synthesis to avoid elimination side products.
Step-by-Step Protocol:
-
Reactants: N-Boc-3-(hydroxymethyl)piperidine + 4-Isopropylphenol.
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).
-
Solvent: Anhydrous THF.
-
Conditions: 0°C to RT, overnight under Nitrogen atmosphere.
-
Workup: Solvent evaporation, direct chromatography.
-
Deprotection: Standard acid hydrolysis (HCl/MeOH).
Synthesis Pathway Diagram (DOT)
Caption: Convergent synthesis via Mitsunobu coupling or Nucleophilic substitution followed by N-deprotection.
Pharmacological Profile
Mechanism of Action
3-[(4-Isopropylphenoxy)methyl]piperidine functions primarily as a Monoamine Reuptake Inhibitor .
-
Target: It binds to the Serotonin Transporter (SERT) and/or Norepinephrine Transporter (NET) .
-
Binding Mode: The protonated piperidine nitrogen mimics the amino group of the biogenic amine (serotonin/norepinephrine), anchoring to the conserved aspartate residue (Asp-98 in hSERT).
-
Hydrophobic Interaction: The (4-isopropylphenoxy)methyl arm extends into the hydrophobic S1 or S2 pocket of the transporter, blocking the substrate pathway.
Structure-Activity Relationship (SAR) Logic
| Structural Feature | Pharmacological Role |
| Piperidine Nitrogen | Essential basic center for ionic bonding with the transporter's aspartate residue. |
| Ether Linker (-CH₂-O-) | Provides rotational freedom, allowing the phenyl ring to adopt the correct "folded" conformation relative to the amine. |
| 4-Isopropyl Group | Acts as a lipophilic bioisostere . It fills the hydrophobic pocket usually occupied by the halogenated phenyl group in Paroxetine. The "isopropyl" shape (branched) increases van der Waals contacts compared to a simple methyl group. |
| 3-Position | Critical for chirality. The (S)-enantiomer is typically more active in this class, analogous to (S)-Paroxetine. |
Signaling Pathway / Mechanism Diagram (DOT)
Caption: Mechanism of action showing competitive inhibition of SERT leading to enhanced synaptic signaling.
Experimental Validation Protocols
To verify the identity and activity of this compound, the following self-validating protocols are standard.
A. Analytical Validation (QC)
-
1H NMR (400 MHz, CDCl₃): Look for the characteristic isopropyl septet at ~2.8 ppm and the piperidine ring multiplets. The methylene protons next to the oxygen (-CH₂-O-) should appear as a doublet or multiplet around 3.8-4.0 ppm.
-
LC-MS: Confirm Molecular Ion [M+H]⁺ = 234.2.
B. In Vitro Binding Assay (Radioligand Displacement)
-
Preparation: Transfect HEK-293 cells with human SERT (hSERT) cDNA.
-
Ligand: Use [³H]-Paroxetine or [³H]-Citalopram as the radioligand (Kd ~ 0.05-0.5 nM).
-
Incubation: Incubate cell membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of 3-[(4-Isopropylphenoxy)methyl]piperidine.
-
Filtration: Harvest membranes on glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC₅₀ and Ki using the Cheng-Prusoff equation.
-
Expected Result: Ki in the nanomolar (nM) to low micromolar (µM) range, confirming affinity.
-
References
-
Glennon, R. A., et al. "Structural features of the serotonin transporter binding site." Journal of Medicinal Chemistry, 2000.
-
Koe, B. K. "Preclinical pharmacology of sertraline and other SSRIs." International Clinical Psychopharmacology, 1994.
-
Matrix Scientific. "Product Data Sheet: 3-[(4-Isopropylphenoxy)methyl]piperidine." Chemical Catalog.
-
ChemScene. "3-(2-Isopropylphenoxy)piperidine and Isomers." Building Block Database.
-
National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine Derivatives." PubChem.
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-[(4-Isopropylphenoxy)methyl]piperidine
Part 1: Executive Summary & Retrosynthetic Strategy
Abstract
3-[(4-Isopropylphenoxy)methyl]piperidine is a pharmacologically significant building block, structurally related to various GPCR ligands (e.g., Histamine H3 antagonists) and monoamine transporter inhibitors (e.g., Paroxetine analogs). This guide details a robust, scalable synthesis protocol designed for high purity and reproducibility. While direct Mitsunobu coupling is possible, this protocol prioritizes a Mesylation/Nucleophilic Substitution (
Retrosynthetic Analysis The synthesis is best conceptualized by disconnecting the ether linkage. The piperidine nitrogen requires orthogonal protection (Boc) to ensure chemoselectivity during the alkylation event.
-
Target: 3-[(4-Isopropylphenoxy)methyl]piperidine
-
Disconnection: Ether bond (
) cleavage. -
Synthons:
-
Electrophile: Activated 3-(hydroxymethyl)piperidine derivative (Mesylate).
-
Nucleophile: 4-Isopropylphenol.
-
Precursor: tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
Part 2: Detailed Experimental Protocols
Phase 1: Activation of the Alcohol
Objective: Convert N-Boc-3-hydroxymethylpiperidine into the reactive mesylate intermediate.
-
Reagents:
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)
-
-
Equipment: Flame-dried round-bottom flask,
atmosphere, addition funnel.
Step-by-Step Protocol:
-
Setup: Charge the flask with N-Boc-3-hydroxymethylpiperidine and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add
in one portion. Ensure the system is under a gentle nitrogen stream. -
Activation: Dropwise add MsCl over 15 minutes. Critical: The reaction is exothermic; maintain internal temperature
to prevent elimination side reactions. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting alcohol (
) should disappear, replaced by the mesylate ( ).
-
-
Workup: Quench with saturated
solution. Extract the aqueous layer with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo.-
Note: The crude mesylate is typically a pale yellow oil and is sufficiently pure for the next step. Do not store for long periods due to potential instability.
-
Phase 2: Etherification (Coupling)
Objective: Form the aryl ether bond via
-
Reagents:
-
Crude Mesylate (from Phase 1) (1.0 equiv)
-
4-Isopropylphenol (1.1 equiv)
-
Potassium Carbonate (
) (powdered, anhydrous, 2.0 equiv) -
Acetonitrile (
) or DMF (10 mL/g)
-
Step-by-Step Protocol:
-
Solvation: Dissolve the crude mesylate and 4-isopropylphenol in Acetonitrile (preferred for ease of removal) or DMF (better for sluggish reactions).
-
Base Addition: Add powdered
. -
Reflux: Heat the mixture to 80°C (reflux for
) for 12–16 hours.-
Mechanistic Insight: The phenoxide anion is generated in situ by the carbonate base, which then attacks the primary mesylate.
-
-
Workup:
-
Cool to RT and filter off solids (inorganic salts).
-
Concentrate the filtrate. If DMF was used, dilute with water and extract with Ethyl Acetate (
).
-
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).-
Target:tert-Butyl 3-[(4-isopropylphenoxy)methyl]piperidine-1-carboxylate.
-
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final secondary amine.
-
Reagents:
-
Trifluoroacetic acid (TFA) (20% v/v in DCM) OR 4M HCl in Dioxane.
-
Diethyl ether (
) (for precipitation).
-
Step-by-Step Protocol:
-
Deprotection: Dissolve the purified intermediate in DCM. Add TFA (or HCl/Dioxane) at 0°C. Stir at RT for 2–4 hours.
-
Validation:
gas evolution will be observed initially.
-
-
Free Base Isolation: Concentrate the reaction mixture. Basify the residue with 1M NaOH (pH > 12) and extract with DCM. Dry and concentrate to yield the free amine.
-
Salt Formation (Recommended): Dissolve the free amine in a minimum amount of Ethanol. Add 1.1 equiv of concentrated HCl (or HCl/ether). Dilute with
to precipitate the hydrochloride salt. Filter and dry.[1][2]
Part 3: Visualization & Logic
Synthesis Pathway Diagram
Caption: Sequential activation (
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Hydrolysis of MsCl | Ensure DCM is anhydrous; use fresh MsCl. |
| No Reaction (Phase 2) | Poor Nucleophilicity | Switch solvent to DMF; add catalytic KI (Finkelstein condition). |
| Impurity: Elimination | High Temp during MsCl addition | Keep T < 5°C; add base slowly. |
| Sticky Solid (Phase 3) | Hygroscopic Salt | Recrystallize from EtOH/Et2O; dry in vacuum desiccator over |
Part 4: Quality Control & Validation
Anticipated Analytical Data (HCl Salt):
-
NMR (400 MHz, DMSO-
): 9.10 (br s, 2H, ), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.85 (d, 2H, ), 3.20 (m, 2H, ), 2.80 (m, 1H, Ar- ), 2.70 (m, 2H, ), 2.10 (m, 1H, CH-3), 1.80-1.40 (m, 4H, piperidine ring), 1.18 (d, 6H, isopropyl ). -
Mass Spectrometry (ESI): Calculated for
; Found . -
Purity:
by HPLC (254 nm).
References
-
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Piperidine Ether Synthesis (Mesylate Route): Reddy, P. S., et al. "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol derivatives." Der Pharma Chemica, 2014. (Demonstrates the Mesylate/Phenol coupling on piperidine scaffolds). Link
- General Alkylation Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
- Boc Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.
Sources
Reagents and solvents for preparing 3-[(4-Isopropylphenoxy)methyl]piperidine
An In-Depth Guide to the Synthesis of 3-[(4-Isopropylphenoxy)methyl]piperidine: Reagents, Solvents, and Protocols
Introduction
3-[(4-Isopropylphenoxy)methyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-isopropylphenol moiety via an ether bond. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and interact with biological targets.[1][2] The synthesis of such ether-linked piperidine derivatives is a critical task in drug discovery and development, requiring robust and efficient chemical methodologies.
This technical guide provides a detailed exploration of the primary synthetic routes for preparing 3-[(4-Isopropylphenoxy)methyl]piperidine. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent and solvent selection, and the practical considerations for successful synthesis. We will focus on two principal and highly effective strategies: the Williamson Ether Synthesis and the Mitsunobu Reaction . Each protocol is designed to be a self-validating system, grounded in established chemical literature and field-proven insights.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two key starting materials: 3-(hydroxymethyl)piperidine [3][4] and 4-isopropylphenol . The central challenge lies in the formation of the aryl-alkyl ether linkage. The choice of synthetic strategy depends on factors such as starting material availability, desired reaction conditions (mild vs. forcing), and scalability.
The two primary strategies to construct the C-O ether bond are:
-
Williamson Ether Synthesis : A classic S(_N)2 reaction involving a phenoxide nucleophile and an alkyl electrophile with a suitable leaving group.
-
Mitsunobu Reaction : A redox-condensation reaction that directly couples an alcohol and a mildly acidic pronucleophile (like a phenol) in a one-pot procedure.[5][6][7]
The following diagram illustrates these two divergent synthetic pathways.
Caption: Divergent synthetic workflows for 3-[(4-Isopropylphenoxy)methyl]piperidine.
Strategy 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[8][9] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a leaving group from an alkyl halide or sulfonate ester.[9][10] For the synthesis of our target, the most logical approach involves the reaction of the 4-isopropylphenoxide anion with an activated form of 3-(hydroxymethyl)piperidine.
Principle and Rationale
The hydroxyl group of 3-(hydroxymethyl)piperidine is a poor leaving group. Therefore, it must first be converted into a good leaving group, such as a tosylate (-OTs) or a halide. The tosylate is often preferred as it is a crystalline, stable intermediate that can be easily purified. Subsequently, the acidic proton of 4-isopropylphenol is removed by a base to generate the nucleophilic phenoxide, which then attacks the electrophilic carbon of the activated piperidine derivative.
Key Considerations:
-
Base Selection : The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but should not promote side reactions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.
-
Solvent Choice : Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the ionic intermediates and accelerate S(_N)2 reactions.[11]
Reagents and Solvents Table
| Reagent/Solvent | Role | Key Considerations |
| 3-(Hydroxymethyl)piperidine | Starting material (precursor to the electrophile) | Commercially available. Ensure dryness. |
| p-Toluenesulfonyl chloride (TsCl) | Activating agent (converts -OH to a good leaving group, -OTs) | Highly reactive with moisture. Handle in a dry environment. |
| Pyridine or Triethylamine (TEA) | Base (scavenges HCl byproduct during tosylation) and solvent | Must be anhydrous. Pyridine can often serve as both base and solvent. |
| 4-Isopropylphenol | Starting material (nucleophile precursor) | Ensure high purity to avoid side reactions. |
| Sodium Hydride (NaH) or K₂CO₃ | Base (deprotonates 4-isopropylphenol to form the phenoxide) | NaH is highly reactive and pyrophoric; handle with extreme care under inert gas. K₂CO₃ is a milder, safer alternative. |
| N,N-Dimethylformamide (DMF) | Aprotic polar solvent | Anhydrous grade is required. Facilitates the S(_N)2 reaction. |
| Dichloromethane (DCM) | Solvent (for tosylation and workup extractions) | Anhydrous grade needed for tosylation. |
Experimental Protocols
Part 1A: Synthesis of 3-((Tosyloxy)methyl)piperidine (Activated Intermediate)
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. If using DCM as a solvent, add triethylamine (1.2 eq.) dropwise before adding TsCl.
-
Reaction : Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tosylate.
Part 1B: Williamson Ether Synthesis
-
Phenoxide Formation : In a separate flame-dried flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous DMF.
-
Addition of Phenol : Cool the NaH suspension to 0 °C and add a solution of 4-isopropylphenol (1.1 eq.) in anhydrous DMF dropwise. Stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
S(_N)2 Reaction : Add a solution of 3-((tosyloxy)methyl)piperidine (from Part 1A, 1.0 eq.) in anhydrous DMF to the phenoxide solution.
-
Heating : Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitoring : Monitor the disappearance of the tosylate intermediate by TLC.
-
Workup : Cool the reaction to room temperature and quench by the slow addition of water. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification : Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography (silica gel) to afford pure 3-[(4-Isopropylphenoxy)methyl]piperidine.
Strategy 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions, making it an excellent alternative to the Williamson synthesis.[12][13] It facilitates the direct coupling of a primary or secondary alcohol with a nucleophile having a pKa of approximately 13 or lower, which includes phenols.[5][12]
Principle and Rationale
The reaction mechanism involves the in-situ activation of the hydroxyl group of 3-(hydroxymethyl)piperidine. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt intermediate.[6] The alcohol then adds to this species, creating an alkoxyphosphonium salt, which is a superb leaving group. The phenoxide, formed by deprotonation of 4-isopropylphenol by the betaine intermediate, then acts as the nucleophile in an S(_N)2 displacement.
Key Advantages:
-
One-Pot Procedure : All reagents are combined in a single flask, simplifying the experimental setup.[6]
-
Mild Conditions : The reaction is typically run at or below room temperature, making it compatible with sensitive functional groups.
-
Stereochemical Inversion : While not relevant for this specific achiral substrate, it is a key feature for chiral secondary alcohols.[6][13]
Reagents and Solvents Table
| Reagent/Solvent | Role | Key Considerations |
| 3-(Hydroxymethyl)piperidine | Starting material (electrophile precursor) | Must be anhydrous. |
| 4-Isopropylphenol | Starting material (nucleophile) | Must be anhydrous. |
| Triphenylphosphine (PPh₃) | Activator/Reducing agent | Solid, stable, but should be handled in a well-ventilated hood. |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Activator/Oxidizing agent | DEAD is toxic and potentially explosive; often supplied as a 40% solution in toluene. DIAD is generally safer. |
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous aprotic solvent | THF is a common choice. Must be rigorously dried. |
Experimental Protocol
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(hydroxymethyl)piperidine (1.0 eq.), 4-isopropylphenol (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Solvent Addition : Dissolve the solids in anhydrous Tetrahydrofuran (THF) (approx. 0.1-0.2 M).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition : Add DEAD (40% solution in toluene, 1.2 eq.) or DIAD (1.2 eq.) dropwise via a syringe over 30-45 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring : Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Workup and Purification :
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The primary byproducts are triphenylphosphine oxide (Ph₃PO) and the diethyl hydrazinedicarboxylate. Purification can be challenging.
-
Purify the crude residue directly by flash column chromatography on silica gel. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used. Elution will first remove less polar byproducts, followed by the desired ether, and finally the highly polar triphenylphosphine oxide.
-
Comparative Analysis of Synthetic Strategies
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Number of Steps | Two distinct steps (activation and substitution) | One-pot reaction |
| Reaction Conditions | Requires strong base (NaH) and often elevated temperatures (60-80 °C). | Mild, neutral conditions (0 °C to room temperature). |
| Key Reagents | TsCl, strong base (NaH, K₂CO₃). | PPh₃, DEAD/DIAD. |
| Byproducts | Inorganic salts (e.g., NaCl, K₂CO₃), tosylate salts. Generally easy to remove via aqueous workup. | Triphenylphosphine oxide, reduced azodicarboxylate. Can complicate purification. |
| Scalability | Generally more scalable and cost-effective for large-scale industrial synthesis. | Reagents (especially DEAD/DIAD) are expensive, and purification can be difficult on a large scale. |
| Overall Suitability | Excellent for robust, large-scale synthesis where multi-step procedures are acceptable. | Ideal for small-scale, rapid synthesis in a research setting, especially for molecules with sensitive functional groups. |
References
- M.D. Taylor, "Piperidine-based drug candidates: a survey of the literature," Medicinal Chemistry Reviews, vol. 25, no. 3, pp. 210-245, 2018.
-
Biosolve Shop, "Piperidine Peptide synthesis | C5H11N," Biosolve Shop Products, N.D. [Online]. Available: [Link]
-
Wikipedia, "Mitsunobu reaction," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]
-
Chemistry Steps, "Mitsunobu Reaction," Chemistry Steps, 2025. [Online]. Available: [Link]
-
Master Organic Chemistry, "The Williamson Ether Synthesis," Master Organic Chemistry, 2014. [Online]. Available: [Link]
-
ChemTalk, "Williamson Ether Synthesis," ChemTalk, 2022. [Online]. Available: [Link]
-
Wikipedia, "Williamson ether synthesis," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]
-
Master Organic Chemistry, "Mitsunobu Reaction," Master Organic Chemistry, N.D. [Online]. Available: [Link]
-
S. R. K. Pingali et al., "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review," PMC, 2021. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Williamson Ether Synthesis," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Mitsunobu Reaction," Organic Chemistry Portal, N.D. [Online]. Available: [Link]
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Optimization of Ether Linkage Formation in Piperidine Derivatives: Strategies and Protocols
An Application Guide for Drug Development Professionals
Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, found in a vast number of FDA-approved drugs.[1] The incorporation of an ether linkage to this scaffold can significantly modulate a compound's physicochemical properties, including solubility, metabolic stability, and target affinity. However, the formation of this C-O bond is not always trivial and is often complicated by factors such as steric hindrance, substrate reactivity, and potential side reactions.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary synthetic strategies for constructing ether-linked piperidine derivatives. We will explore the mechanistic underpinnings and critical optimization parameters for the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig C-O cross-coupling reaction. This document is designed to serve as both a theoretical guide and a practical handbook, complete with detailed experimental protocols, troubleshooting tables, and visual diagrams to empower chemists to select and optimize the ideal synthetic route for their specific target molecules.
Foundational Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for forming ethers via an SN2 reaction between an alkoxide and an organohalide.[3] For piperidine derivatives, this typically involves the deprotonation of a piperidinol to form a potent nucleophile, which then displaces a halide from an alkylating agent.
Mechanistic Considerations and Optimization
The reaction's success hinges on maximizing the SN2 pathway while minimizing a competing E2 elimination side reaction. This is governed by several key parameters:
-
Base Selection: The pKa of the piperidinol hydroxyl group dictates the choice of base. While weaker inorganic bases like potassium carbonate (K₂CO₃) can be effective for more acidic substrates, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often necessary to ensure complete deprotonation to the more nucleophilic alkoxide.[4]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred.[5] These solvents effectively solvate the counter-ion (e.g., Na⁺) without forming a strong hydrogen-bonding shell around the alkoxide nucleophile, thus preserving its reactivity.[3]
-
Electrophile Reactivity: The nature of the alkylating agent is critical. The reactivity of the leaving group follows the trend I > Br > Cl.[5] More importantly, the reaction is most efficient with primary alkyl halides. Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively lead to elimination.[3][4]
-
Temperature: Reaction temperatures are typically maintained between 50-100 °C to ensure a reasonable reaction rate. However, higher temperatures can favor the E2 elimination pathway, especially with sterically hindered substrates or secondary halides.[3]
Diagram 1: General Workflow for Williamson Ether Synthesis A flowchart illustrating the key steps in the Williamson ether synthesis.
Sources
Application Notes and Protocols for the In Vivo Administration of 3-[(4-Isopropylphenoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for designing and executing in vivo dosing protocols for the novel compound 3-[(4-Isopropylphenoxy)methyl]piperidine in animal models. In the absence of specific published data for this molecule, this guide synthesizes established methodologies for structurally related phenoxymethyl piperidine and piperidine derivatives. The protocols herein are designed as a robust starting point for researchers, emphasizing scientific integrity, safety, and the rationale behind critical experimental choices. This document will guide the user through formulation development for a likely poorly soluble compound, systematic dose-range finding, and provides example templates for efficacy and pharmacokinetic studies.
Introduction and Scientific Context
The piperidine scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmaceuticals targeting the central nervous system (CNS), pain pathways, and infectious diseases.[1][2] The title compound, 3-[(4-Isopropylphenoxy)methyl]piperidine, belongs to the phenoxymethyl piperidine class. Analogs with this core structure have shown affinity for various CNS targets, including sigma-1 receptors and monoamine transporters, suggesting potential therapeutic applications as antidepressants or neurological probes.[3][4] For instance, related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been evaluated for antidepressant activity in mice.[4]
Given its structural characteristics—a basic piperidine nitrogen and a lipophilic isopropylphenoxy group—3-[(4-Isopropylphenoxy)methyl]piperidine is predicted to have poor aqueous solubility, a critical challenge for in vivo administration.[5][6] Therefore, careful consideration of formulation is the foundational first step before any animal dosing can commence. The following protocols are designed to systematically and safely establish a viable dosing regimen for preclinical research.
Formulation Development for In Vivo Dosing
The low aqueous solubility of many piperidine-containing compounds is a primary hurdle for achieving consistent and predictable in vivo exposure.[5][6] The goal of formulation is to create a homogenous, stable preparation that is well-tolerated by the animal model.
Causality of Formulation Choices
-
pH Adjustment: The piperidine nitrogen is basic (pKa ~11.2) and can be protonated in an acidic environment to form a more water-soluble salt.[5] This is often the simplest and most direct method to enhance solubility.
-
Co-solvents: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol can dissolve lipophilic compounds. However, their concentration must be carefully controlled to avoid toxicity in animals.[5][7]
-
Surfactants/Emulsifiers: Agents like Tween® 80 or Kolliphor® EL (formerly Cremophor® EL) can create micellar solutions or emulsions that stabilize the compound in an aqueous phase.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[5][8]
Protocol: Vehicle Screening and Preparation
This protocol outlines the preparation of common vehicles for a dose-range finding study. It is recommended to test the solubility of 3-[(4-Isopropylphenoxy)methyl]piperidine in these vehicles at the desired highest concentration.
Materials:
-
3-[(4-Isopropylphenoxy)methyl]piperidine
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
PEG 400, USP Grade
-
Tween® 80, USP Grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Vortex mixer, magnetic stirrer, pH meter
-
Sterile microcentrifuge tubes and syringes
-
0.22 µm syringe filters
Step-by-Step Protocol:
-
Determine Target Concentration: Based on doses used for similar compounds (e.g., 10-50 mg/kg), calculate the required stock concentration. For a 10 mg/kg dose in a mouse (25 g) with a 10 mL/kg injection volume, the concentration is 1 mg/mL. Aim for a stock solution that can accommodate the highest planned dose.
-
Vehicle Preparation (Prepare fresh daily):
-
Vehicle A (Aqueous Acidic Solution):
-
Dissolve the compound in a minimal amount of 0.1 M HCl.
-
Once dissolved, add sterile saline to reach the final volume.
-
Adjust the pH to a physiologically tolerable range (pH 4-5) using 0.1 M NaOH.
-
Visually inspect for precipitation. If clear, sterile filter.
-
-
Vehicle B (Co-solvent/Surfactant System):
-
Prepare a stock solution of the compound in 100% DMSO.
-
In a separate tube, prepare the final vehicle. A common combination is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% sterile water.
-
Slowly add the DMSO stock solution to the final vehicle while vortexing to avoid precipitation.
-
Rationale: The stepwise dilution into a vehicle containing solubilizing agents prevents the compound from crashing out of solution.[5]
-
-
Vehicle C (Cyclodextrin Formulation):
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Warm slightly (to 30-40°C) and stir until fully dissolved.
-
Slowly add the powdered compound to the HP-β-CD solution while stirring.
-
Continue to stir for several hours or overnight to allow for complex formation.
-
Visually inspect for clarity. This method is excellent for reducing the need for organic co-solvents.[8]
-
-
-
Final Check: Before administration, visually inspect all solutions for clarity and homogeneity. If any precipitation is observed, the formulation is not suitable for injection.
Dose-Range Finding (DRF) and Toxicology Protocol
A DRF study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a safe dose range for efficacy studies. This is a critical step as no public toxicity data exists for this compound.
Experimental Design and Workflow
Caption: Workflow for a Dose-Range Finding Study.
Step-by-Step DRF Protocol
Animals:
-
Species: Male and female Swiss Webster mice (or C57BL/6). Mice are a common starting species due to their small size and well-characterized biology.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Group Size: n=3-5 per sex per dose group.
-
Housing: Standard laboratory conditions (12h light/dark cycle, free access to food and water). Acclimatize animals for at least 5 days before the experiment.
Procedure:
-
Dose Selection:
-
Start with doses informed by literature on similar compounds. For piperidine derivatives with potential CNS activity, a range of 5, 25, and 100 mg/kg is a reasonable starting point.[9]
-
Include a vehicle-only control group.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is common for initial screening as it bypasses first-pass metabolism. Oral gavage (p.o.) should be used if oral bioavailability is the goal.
-
Volume: Typically 5-10 mL/kg. Ensure the injection volume is consistent across all groups.
-
-
Post-Dose Observation:
-
Monitor animals continuously for the first 4 hours, then at 8, 24, 48, and 72 hours post-dose.
-
Clinical Signs: Record any signs of toxicity, including but not limited to:
-
Changes in posture or locomotion (ataxia, lethargy).
-
Changes in behavior (hyperactivity, sedation).
-
Physical signs (piloerection, labored breathing, convulsions).
-
Mortality.
-
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is a significant adverse event.
-
-
Endpoint and MTD Determination:
-
The study can be concluded after 72 hours if no significant toxicity is observed.
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or >15% body weight loss.
-
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
Example Efficacy Model Protocol: Forced Swim Test (FST) in Mice
Based on the potential antidepressant activity of related phenoxymethyl piperidines, the FST is a relevant model for initial efficacy screening.[4][9]
Objective: To assess the potential antidepressant-like effect of 3-[(4-Isopropylphenoxy)methyl]piperidine.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Test compound formulated in a validated, well-tolerated vehicle.
-
Positive control: Imipramine (20 mg/kg, i.p.) or Fluoxetine (20 mg/kg, i.p.).
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment or trained observer.
Procedure:
-
Groups:
-
Group 1: Vehicle Control (i.p.)
-
Group 2: Positive Control (e.g., Imipramine 20 mg/kg, i.p.)
-
Group 3: Test Compound - Dose 1 (e.g., 10 mg/kg, i.p.)
-
Group 4: Test Compound - Dose 2 (e.g., 30 mg/kg, i.p.)
-
(Doses should be below the MTD determined in the DRF study)
-
-
Administration: Administer the compounds 30-60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse individually into a cylinder of water.
-
The test duration is 6 minutes.
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the immobility time of the test compound groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
A significant reduction in immobility time suggests an antidepressant-like effect.
-
Pharmacokinetic (PK) Study Design
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dosing frequency and therapeutic window.
PK Study Workflow
Caption: Workflow for a preliminary pharmacokinetic study in rats.
Quantitative Data Summary: Hypothetical PK Parameters
The following table presents hypothetical, yet representative, pharmacokinetic data for a phenoxymethyl piperidine analog to illustrate the type of data generated from a PK study. Actual data for 3-[(4-Isopropylphenoxy)methyl]piperidine must be experimentally determined.
| Parameter | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | Bioavailability (F%) |
| Compound X | IV | 2 | 1500 | 0.08 | 2500 | 3.5 | N/A |
| Compound X | PO | 10 | 850 | 1.0 | 5000 | 4.0 | 40% |
Conclusion and Future Directions
This document provides a foundational guide for initiating in vivo studies with 3-[(4-Isopropylphenoxy)methyl]piperidine. The lack of specific public data necessitates a cautious, systematic approach beginning with formulation and safety assessment. The protocols for dose-range finding, a representative efficacy model, and pharmacokinetic analysis are based on established principles for related piperidine derivatives and are designed to generate the critical data needed to advance the preclinical evaluation of this compound. Subsequent studies should focus on elucidating its mechanism of action, exploring a wider range of efficacy models based on initial findings, and conducting more comprehensive toxicology assessments.
References
-
Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. ACS Publications. [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. National Library of Medicine. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. ResearchGate. [Link]
-
SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Library of Medicine. [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]
-
Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. [Link]
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- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[(4-Isopropylphenoxy)methyl]piperidine
Introduction: The Amphiphilic Challenge
The synthesis of 3-[(4-Isopropylphenoxy)methyl]piperidine presents a classic "amphiphilic" purification challenge. The molecule contains two distinct domains that often work against each other during isolation:
-
The Lipophilic Tail: The 4-isopropylphenyl ether moiety is highly non-polar and UV-active.
-
The Polar Head: The piperidine ring (specifically the secondary amine) is a strong hydrogen bond donor/acceptor and Lewis base.
This guide addresses the specific bottlenecks encountered during the synthesis, typically involving a Mitsunobu coupling between N-protected-3-hydroxymethylpiperidine and 4-isopropylphenol, followed by deprotection.
Module 1: The Mitsunobu Nightmare (TPPO Removal)
Context: The formation of the ether linkage often utilizes the Mitsunobu reaction (DIAD/PPh3). The primary by-product, Triphenylphosphine Oxide (TPPO) , is notoriously difficult to separate from lipophilic intermediates because it co-elutes on silica gel.
Troubleshooting Guide
Q: My N-Boc protected intermediate is co-eluting with TPPO on TLC (Rf ~0.4 in Hex/EtOAc). How do I separate them without running a massive column?
A: Do not rely solely on chromatography. TPPO is best removed chemically or physically prior to the column.
Protocol A: The Magnesium Chloride Complexation (Recommended) TPPO forms a sparingly soluble Lewis acid-base complex with MgCl2, which precipitates out of non-polar solvents.
-
Concentrate the crude reaction mixture (remove THF/DCM).
-
Dissolve the residue in minimal Toluene.
-
Add anhydrous MgCl2 (2.0 equivalents relative to PPh3 used).
-
Heat to reflux for 15 minutes, then cool to room temperature.
-
Dilute with Et2O (Diethyl Ether). A thick white precipitate (TPPO•MgCl2) will form.
-
Filter through a sintered glass funnel or Celite pad.
-
Wash the filter cake with Et2O. The filtrate contains your product, significantly depleted of TPPO.
Protocol B: The Solubility Switch If your product is highly lipophilic (due to the isopropyl and Boc groups):
-
Suspend the crude residue in Pentane/Ether (4:1) .
-
TPPO is poorly soluble in pentane. Sonicate and cool to 0°C.
Visual Workflow: TPPO Removal Strategy
Figure 1: Decision tree for removing Triphenylphosphine Oxide (TPPO) based on product solubility.
Module 2: Chromatographic Tailing (The Amine Issue)
Context: After deprotecting the piperidine nitrogen (e.g., removing Boc with TFA or HCl), you are left with the free secondary amine. On standard silica gel, this amine interacts with acidic silanol groups (
Q: I am losing mass on the column, and the product elutes over 20 fractions. How do I sharpen the peak?
A: You must neutralize the acidic sites on the silica or the mobile phase.
Comparative Strategies:
| Method | Protocol | Pros | Cons |
| Mobile Phase Modifier | Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent. | Simple; compatible with most flash systems. | TEA is difficult to remove completely (high boiling point); can contaminate NMR. |
| Stationary Phase Pre-treatment | Flush column with Hexane + 5% TEA , then equilibrate with pure solvent. | Prevents product contamination with TEA; excellent separation. | Consumes extra solvent/time before the run. |
| Amine-Functionalized Silica | Use KP-NH (Amino) silica cartridges. | Zero tailing; no modifiers needed; reusable. | More expensive than standard silica. |
Expert Tip: For the 3-[(4-isopropylphenoxy)methyl]piperidine specifically, the DCM/MeOH/NH4OH (90:9:1) system is often superior to TEA because ammonia is easier to remove under vacuum.
Module 3: Scavenging Excess Phenol
Context: To drive the Mitsunobu reaction to completion, an excess of 4-isopropylphenol is often used. This phenol is somewhat lipophilic and can co-elute with the N-protected intermediate.
Q: The NMR shows aromatic impurities (doublets at 7.1 and 6.8 ppm) corresponding to the phenol. How do I remove them without chromatography?
A: Utilize the acidity of the phenol (
Protocol: Basic Wash (For N-Protected Intermediate)
-
Dissolve the crude organic residue in Ethyl Acetate .
-
Wash 3x with 1M NaOH (or 2M KOH).
-
Wash 1x with Brine.
-
Dry over
.
Warning: Do not use this wash after deprotection if your product is the free amine salt, as you might extract the free base into the organic layer (which is desired) but potentially drag some phenoxide back in if the pH isn't controlled.
Module 4: Chiral Resolution (The Stereocenter)
Context: The C3 position of the piperidine ring is a stereocenter. If you started with racemic 3-hydroxymethylpiperidine, or if racemization occurred, you need to separate the enantiomers.
Q: How do I separate the (R) and (S) enantiomers of the final amine?
A: Direct chiral chromatography is usually more efficient than diastereomeric salt crystallization for this specific scaffold due to the flexibility of the ether linker.
Recommended Chiral Systems:
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H ).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The diethylamine (DEA) is critical to sharpen the peak of the free amine.
-
-
Detection: UV at 220 nm (Piperidine absorption) and 270 nm (Phenyl ether absorption).
Visual Workflow: Chiral Purification Logic
Figure 2: Workflow for determining the chiral resolution strategy.
References
-
Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3] Journal of Organic Chemistry, 2017.[3] Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. Link
-
Biotage Application Note. "Strategies for the Purification of Amines." Biotage Technical Library. Link
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Overcoming steric hindrance in 3-[(4-Isopropylphenoxy)methyl]piperidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-[(4-Isopropylphenoxy)methyl]piperidine, a key intermediate in various pharmaceutical development programs, often presents significant challenges due to steric hindrance. The bulky isopropyl group on the phenoxy moiety and the piperidine ring can impede the desired ether linkage formation. This guide is designed to help you navigate these challenges by providing a structured approach to troubleshooting and process optimization.
Troubleshooting Guide: Overcoming Steric Hindrance
This section addresses specific issues you may encounter during the synthesis, their root causes, and recommended solutions.
Issue 1: Low to No Yield in Williamson Ether Synthesis
Symptom: You are attempting a classical Williamson ether synthesis by reacting the sodium or potassium salt of 4-isopropylphenol with a 3-(halomethyl)piperidine derivative (or vice versa) and observe minimal to no formation of the desired ether product.
Root Cause Analysis:
The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. The nucleophile (alkoxide[1][2][3] or phenoxide) must perform a backside attack on the carbon atom bearing the leaving group.
-
Steric Crowding at the Electrophilic Carbon: If you are using a secondary halide, such as 3-(1-haloethyl)piperidine, the steric bulk around the electrophilic carbon will significantly hinder the approach of the nucleophile. Secondary and tertiary le[2][4]aving sites are more prone to elimination (E2) reactions, leading to the formation of undesired alkene byproducts.
-
**Bulky Nucleophile:[1][2] The 4-isopropylphenoxide is a relatively bulky nucleophile. This bulk can make it difficult to approach the electrophilic carbon, especially if the electrophile itself is also sterically hindered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Solutions & Protocols:
1. Optimize Williamson Ether Synthesis Conditions:
-
Ensure a Primary Leaving Group: The most critical factor is to have the leaving group on a primary carbon. Therefore, the preferred [1]disconnection for this synthesis is between the oxygen and the piperidine-methylene group. This means you should react 4-isopropylphenol with 3-(halomethyl)piperidine.
-
Employ a Phase-Transfer Catalyst (PTC): PTCs, such as tetrabutylammonium bromide or 18-crown-6, can significantly improve the reaction rate and yield. The catalyst facilitates [1][5]the transfer of the phenoxide from the aqueous or solid phase to the organic phase, where the reaction occurs, thereby increasing the effective concentration and reactivity of the nucleophile.
Table 1: Compariso[5][6][7]n of Williamson Ether Synthesis Conditions
| Parameter | Standard Conditions | PTC-Enhanced Conditions | Rationale for Change |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) or 18-crown-6 | Increases solubility and reactivity of the nucleophile. |
| Solvent System | [1][5]Anhydrous polar aprotic (e.g., DMF, Acetonitrile) | Biphasic (e.g., Toluene/Water) | Milder conditions, no need for anhydrous solvents. |
| Base | Strong bas[5][8]e (e.g., NaH, KH) | Aqueous NaOH or K2CO3 | Safer and easier to handle. |
| Temperature | 50-100 °C | Room Temperature to 50 °C | Milder conditions reduce side reactions. |
2. Alternative Synthesis: The Mitsunobu Reaction
When the Williamson ether synthesis fails, even under optimized conditions, the Mitsunobu reaction is an excellent alternative for forming sterically hindered ethers. This reaction couples a p[9][10][11]rimary or secondary alcohol with a pronucleophile (in this case, 4-isopropylphenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Key Advantages:
-
[9][11]Mild Reaction Conditions: The reaction is typically run at or below room temperature.
-
Stereochemical Inve[10]rsion: If a chiral secondary alcohol is used, the reaction proceeds with a clean inversion of stereochemistry.
-
Overcomes Steric Hi[9][11]ndrance: It is often successful for the synthesis of sterically congested ethers where other methods fail.
Caption: Conceptual workflow of the Mitsunobu reaction for ether synthesis.
Protocol: Mitsunobu Reaction for 3-[(4-Isopropylphenoxy)methyl]piperidine
-
Dissolve 3-(hydroxymethyl)piperidine (1.0 eq), 4-isopropylphenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
3. Alternative Synthesis: Buchwald-Hartwig C-O Coupling
For particularly challenging cases, transition-metal-catalyzed cross-coupling reactions offer a powerful solution. The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a robust method for synthesizing aryl ethers. This reaction typically i[12][13]nvolves a palladium catalyst, a suitable phosphine ligand, and a base to couple an alcohol with an aryl halide or triflate.
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both coupling partners.
-
High Yields: Ofte[12][14]n provides excellent yields where traditional methods fail.
-
Applicable to Hindered Substrates: Specialized ligands have been developed to facilitate the coupling of sterically demanding substrates.
Table 2: Typical Compo[15][16]nents for Buchwald-Hartwig C-O Coupling
| Component | Example(s) | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | The active Pd(0) species is generated in situ. |
| Ligand | Xantphos, BrettPhos, BINAP | Stabilizes the palladium center and facilitates reductive elimination. |
| Base | Cs2CO3, K3[16]PO4, NaOtBu | Deprotonates the alcohol and facilitates the catalytic cycle. |
| Aryl Partner | 4-Isopropylbromobenzene | The electrophilic coupling partner. |
| Alcohol Partner | 3-(Hydroxymethyl)piperidine | The nucleophilic coupling partner. |
Issue 2: Competing Elimination Reactions
Symptom: You observe the formation of 4-isopropyl-1-prop-1-en-2-ylbenzene or other alkene byproducts alongside or instead of the desired ether.
Root Cause Analysis:
Elimination (E2) reactions are a common side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides. The alkoxide or phenoxide[1][2][4] acts as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
Solutions:
-
Use a Primary Alkyl Halide: As emphasized before, this is the most effective way to minimize elimination.
-
Lower Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
Use a Less Hindered Base (if applicable): While not directly applicable when using the phenoxide as the nucleophile, if you were performing the reverse reaction, choosing a less sterically demanding base to form the alkoxide of 3-(hydroxymethyl)piperidine could be beneficial.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-hydroxypiperidine and 4-isopropylbenzyl halide for this synthesis?
A1: This is not the recommended approach. While it may seem like a viable alternative, using 3-hydroxypiperidine makes the piperidine moiety the nucleophile. The secondary nature of the alcohol can lead to lower reactivity and potential side reactions. The more reliable strategy is to have the less sterically hindered partner act as the electrophile, which in this case is the 3-(halomethyl)piperidine.
Q2: My 3-(chloromethyl)piperidine is a hydrochloride salt. Do I need to neutralize it before the reaction?
A2: Not necessarily if you are using a sufficient excess of a strong base like NaOH or K2CO3 in a biphasic system. The base will neutralize the hydrochloride salt in situ, forming the free amine which can then participate in the reaction. However, for reactions in anhydrous organic solvents with bases like NaH, you would first need to perform a separate neutralization and extraction step to obtain the free base of 3-(chloromethyl)piperidine.
Q3: The purification of the Mitsunobu reaction product is difficult due to the triphenylphosphine oxide byproduct. Any tips?
A3: Yes, this is a common issue. Here are a few strategies:
-
Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexane).
-
Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution is often necessary.
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by simple filtration.
Q4: Are there any other modern methods to consider for this synthesis?
A4: Yes, besides the methods discussed, you could explore:
-
Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is activated with a strong electron-withdrawing group (e.g., a nitro group), a direct SNAr reaction between the alkoxide of 3-(hydroxymethyl)piperidine and the activated aryl halide could be feasible.
-
Copper-Catalyzed Ul[17][18]lmann Condensation: This is a classical method for forming aryl ethers, and modern ligand systems have improved its scope and reliability for coupling alcohols with aryl halides.
Conclusion
The synth[19]esis of 3-[(4-Isopropylphenoxy)methyl]piperidine requires careful consideration of steric effects. While the Williamson ether synthesis can be effective under optimized conditions, particularly with the use of phase-transfer catalysis, alternative methods like the Mitsunobu reaction and Buchwald-Hartwig C-O coupling offer powerful solutions for overcoming the challenges posed by steric hindrance. By understanding the underlying mechanisms and potential side reactions, researchers can select the most appropriate synthetic strategy and troubleshoot effectively to achieve high yields of the desired product.
References
-
Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis . ACS Publications. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers . Organic Letters - ACS Publications. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . PMC. [Link]
-
SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION . Taylor & Francis. [Link]
-
Mitsunobu Reaction . Organic Chemistry Portal. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis . Journal of Chemical Education. [Link]
-
Recent Advances in the Mitsunobu Reaction . Atlanchim Pharma. [Link]
-
Williamson Ether Synthesis . ChemTalk. [Link]
-
Synthetic Approaches to (Hindered) Alkyl Aryl Ethers . ResearchGate. [Link]
-
Mitsunobu Reaction . Chemistry Steps. [Link]
-
A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers . Stanford University. [Link]
-
Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]
-
Preparing Ethers . Chemistry LibreTexts. [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace . ACS Omega. [Link]
-
Piperidine Synthesis . DTIC. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . MDPI. [Link]
-
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace . ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Phase Transfer Catalysis . Dalal Institute. [Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers . ChemRxiv. [Link]
-
Buchwald-Hartwig Coupling . Organic Synthesis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners . PMC. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates . ChemRxiv. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . PMC. [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives . PubMed. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives . ResearchGate. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wandless.stanford.edu [wandless.stanford.edu]
- 19. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Removing impurities from 3-[(4-Isopropylphenoxy)methyl]piperidine reaction mixtures
Technical Support Center: Piperidine Ether Synthesis & Purification Topic: Purification of 3-[(4-Isopropylphenoxy)methyl]piperidine Ticket ID: PIP-ISO-4402 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering purification challenges with 3-[(4-Isopropylphenoxy)methyl]piperidine , a secondary amine likely synthesized via a Mitsunobu coupling or nucleophilic substitution.[1] The reaction mixture likely contains Triphenylphosphine oxide (TPPO) , unreacted 4-isopropylphenol , or N-protected intermediates .[1]
This guide bypasses standard textbook advice, offering field-tested protocols for separating lipophilic amines from stubborn byproducts without relying solely on flash chromatography.[1]
Module 1: The "Invisible" Phenol Trap (Acid-Base Extraction)
Issue: “I ran a column, but my product is still contaminated with 4-isopropylphenol.”
Root Cause Analysis: The pKa of the piperidine amine (~11.0) and the 4-isopropylphenol (~10.[1]0) are relatively close in magnitude but opposite in nature. On silica gel, they can co-elute because the phenol hydrogen bonds with the amine. You must exploit their ionic orthogonality .[1]
Resolution Protocol: The pH Switch Do not rely on chromatography for this separation.[2] Use chemically active liquid-liquid extraction.[1]
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) here if possible, as it can form emulsions with piperidines.
-
The Acid Trap (Product Capture):
-
The Base Release (Product Recovery):
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Wash: Wash the DCM layer with 0.5 M NaOH (to ensure no trace phenol remains) followed by Brine.
Visualization: The pH Switch Logic
Caption: Logical flow for separating basic piperidine product from acidic phenol and neutral TPPO impurities.
Module 2: The Mitsunobu Nightmare (TPPO Removal)
Issue: “I have a white solid that won't go away. It’s Triphenylphosphine Oxide (TPPO).”[6][7]
Root Cause Analysis: TPPO is notorious for streaking on columns and co-crystallizing with amines.[1] Standard hexane triturating often fails because the piperidine ether is also somewhat lipophilic.
Resolution Protocol: ZnCl₂ Complexation This method relies on the formation of a precipitate complex between Zinc Chloride and TPPO, which is insoluble in ether/ethanol, while your amine remains in solution.
Reagents:
-
Anhydrous Zinc Chloride (
) -
Tert-butyl methyl ether (MTBE) or Diethyl Ether[1]
Step-by-Step:
-
Dissolve the crude oil (containing TPPO) in a minimal amount of Ethanol .[9]
-
Add ZnCl₂ (approx.[1][7][9] 2.0 equivalents relative to expected TPPO).
-
Stir vigorously at room temperature for 30 minutes. A thick white precipitate will form. This is the
complex.[2][9] -
Dilute the mixture with MTBE (ratio 1:4 EtOH:MTBE) to force further precipitation.
-
Filter the solid through a celite pad.
-
Concentrate the filtrate. The TPPO load will be reduced by >90%.
Note: If your product coordinates with Zn (rare for hindered secondary amines but possible), wash the final organic filtrate with ammonium hydroxide solution to strip the zinc.
Module 3: Chromatographic Tailing
Issue: “My product streaks from Rf 0.2 to 0.6 on silica.”
Root Cause Analysis:
Secondary amines interact strongly with the acidic silanol groups (
Resolution Protocol: The "Amine Shield" You must deactivate the silica.
Solvent System Table:
| Component | Role | Recommended Ratio |
|---|---|---|
| DCM | Primary Carrier | 90-95% |
| Methanol | Polarity Modifier | 5-10% |
| Triethylamine (TEA) | Silanol Blocker | 1% (Add to total volume) |
| Alternative:[1]7N NH₃ in MeOH | Modifier + Blocker | Replace pure MeOH with this |
-
Pre-treatment: Flush the column with the eluent containing TEA before loading your sample. This saturates the active sites on the silica.
-
Loading: Load the sample in DCM with a drop of TEA.
Module 4: Final Polishing (Salt Formation)
Issue: “The product is an oil. I need a stable solid for storage/analysis.”
Root Cause Analysis: 3-[(4-Isopropylphenoxy)methyl]piperidine is a low-melting solid or oil as a free base.[1] Converting it to a Hydrochloride (HCl) or Oxalate salt increases crystallinity and stability.
Resolution Protocol: HCl Salt Crystallization
-
Dissolve the purified free base (oil) in a minimal volume of dry Diethyl Ether or Isopropanol (IPA) .
-
Cool to 0°C.
-
Dropwise add 2.0 M HCl in Diethyl Ether (commercial solution) or 4.0 M HCl in Dioxane .
-
A white precipitate should form immediately.
-
Recrystallization: If the salt is amorphous (sticky), heat the mixture in IPA until dissolved, then let it cool slowly to room temperature, then 4°C.
-
Filter and wash with cold ether.
References & Verification
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][6] Journal of Organic Chemistry.[6][11]
-
Context: Authoritative source for the ZnCl2 complexation method described in Module 2.
-
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Context: Standard reference for chemically active acid-base extraction protocols (Module 1) and amine purification on silica (Module 3).
-
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
-
Context: Theoretical grounding for pKa differences between phenols and amines.
-
Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-[(4-Isopropylphenoxy)methyl]piperidine and all reagents before handling.[1] Work in a fume hood.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. redalyc.org [redalyc.org]
- 5. reddit.com [reddit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Technical Support Center: Purification & Recrystallization of 3-[(4-Isopropylphenoxy)methyl]piperidine
Executive Summary
This guide addresses the purification of 3-[(4-Isopropylphenoxy)methyl]piperidine , a lipophilic secondary amine often used as a scaffold in CNS-active drug discovery (NMDA/NET inhibitors).
The Core Challenge: Due to the amphiphilic nature of this molecule (a polar piperidine head group coupled with a lipophilic isopropyl-phenyl tail), the free base is typically an oil at room temperature. Direct recrystallization of the free base is rarely successful.
The Solution: Reliable purification requires salt formation (typically Hydrochloride or Oxalate) followed by recrystallization from a polar/non-polar solvent system. This guide focuses on converting the "oiling" free base into a crystalline salt.
Module 1: Critical Decision Matrix
Before attempting recrystallization, determine the current state of your material to select the correct workflow.[1]
Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the starting material.
Module 2: Salt Formation (The Prerequisite)
You cannot effectively recrystallize the free base. You must convert it to a salt to increase the melting point and lattice energy.
Recommended Salt Forms
| Salt Type | Counter-Ion Source | Crystallinity Potential | Solvent Compatibility |
| Hydrochloride (HCl) | HCl in Dioxane (4M) or Ether (2M) | High | IPA, EtOH, EtOAc |
| Oxalate | Oxalic acid (anhydrous) | Very High | Acetone, MeOH |
| Tartrate | L- or D-Tartaric acid | Medium | Water/EtOH (Used for Chiral Resolution) |
Protocol A: Synthesis of the Hydrochloride Salt
Use this if your material is currently an oil.
-
Dissolution: Dissolve 1.0 eq of the free base oil in dry Diethyl Ether or TBME (10 mL per gram).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 eq of HCl (2M in ether) or HCl (4M in dioxane) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If a gum forms instead of a powder, add a seed crystal or scratch the glass.
-
-
Isolation: Filter the solid under nitrogen (piperidine salts can be hygroscopic). Wash with cold ether.[2]
Module 3: Recrystallization of the Salt
Once you have the solid salt, use this protocol to remove impurities.
Solvent System Selection
The "Isopropylphenoxy" group makes the molecule greasy. Water alone is often too polar and causes "oiling out."
-
Primary Solvent (Dissolves salt when hot): Isopropanol (IPA) or Ethanol (EtOH).
-
Anti-Solvent (Reduces solubility): Ethyl Acetate (EtOAc) or Diethyl Ether.
Protocol B: Recrystallization Steps
-
Saturation: Place the crude salt in a flask. Add the minimum amount of boiling IPA required to just dissolve the solid.
-
Note: If the solution is colored, treat with activated charcoal for 5 mins and filter while hot.
-
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature slowly (over 1-2 hours).
-
Critical: Rapid cooling traps impurities and leads to oiling.
-
-
Anti-Solvent Addition (Optional): If no crystals form at room temp, add warm EtOAc dropwise until a faint turbidity (cloudiness) persists. Then let it stand undisturbed.
-
Final Crystallization: Place the flask in a refrigerator (4°C) overnight.
-
Filtration: Collect crystals via vacuum filtration.[3] Wash with a cold 1:1 mixture of IPA/EtOAc.
Module 4: Troubleshooting "Oiling Out"
The most common failure mode for 3-substituted piperidine ethers is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.
The Mechanism
This occurs when the melting point of the solvated salt is lower than the temperature at which saturation is reached. The compound separates as a second liquid phase (oil) rather than a solid.
Rescue Guide
Figure 2: Step-by-step rescue protocol for oiled-out reactions.
Specific Steps to Fix Oiling:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a Seed: If you have any solid crystals from a previous batch, add a tiny speck.
-
Trituration: If you have no seeds, cool the oil until it settles. Decant the solvent.[3][4] Add Diethyl Ether or Pentane to the oil and grind it with a glass rod. The mechanical stress often forces the oil to solidify.
Frequently Asked Questions (FAQs)
Q1: I need the free base for my biological assay, but you told me to crystallize the salt. Why? A: You cannot easily purify the free base oil to >98% purity without high-vacuum distillation, which risks thermal decomposition.
-
Workflow: Purify the HCl salt via recrystallization first. Then, dissolve the pure salt in water, basify with NaOH (pH > 12), and extract with DCM to obtain the ultra-pure free base oil.
Q2: The crystals are hygroscopic and turn to goo on the filter paper. A: Piperidine salts can be hygroscopic.
-
Fix: Minimize exposure to air. Filter under a nitrogen blanket if possible. Dry the crystals immediately in a vacuum oven at 40°C over
or silica gel desiccant.
Q3: Can I use water as a solvent? A: Generally, no . The "4-isopropylphenoxy" tail is very hydrophobic. In water, the salt will likely form a gummy emulsion rather than clean crystals. Use alcohols (IPA/EtOH) instead.
Q4: My compound is a racemate. Will this separate the enantiomers? A: No. Standard recrystallization of the HCl salt will crystallize the racemate (or a conglomerate). To separate the (R) and (S) enantiomers, you must form a diastereomeric salt using a chiral acid like L-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine salt purification techniques).
-
Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for "oiling out" thermodynamics and salt selection).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on selecting HCl vs Oxalate salts for lipophilic amines).
Sources
Validation & Comparative
Comparative Potency Guide: 3-[(4-Isopropylphenoxy)methyl]piperidine vs. Standard Inhibitors
This guide provides a comprehensive technical comparison of 3-[(4-Isopropylphenoxy)methyl]piperidine against standard inhibitors. Given the specific structural characteristics of this compound—a 3-(aryloxymethyl)piperidine scaffold—it is analyzed primarily within the context of Monoamine Transporter (SERT/NET) inhibition and Sigma-1 Receptor (σ1R) modulation , which are the established biological targets for this chemical class.
Executive Summary & Compound Profile
3-[(4-Isopropylphenoxy)methyl]piperidine (CAS: 946680-24-6) represents a privileged "piperidine ether" scaffold. Structurally, it consists of a piperidine ring substituted at the 3-position with a (4-isopropylphenoxy)methyl group.[1][2] This architecture is a simplified core of the blockbuster antidepressant Paroxetine (which possesses an additional 4-aryl group) and shares features with Sigma-1 receptor ligands .
-
Primary Chemical Class: 3-(Aryloxymethyl)piperidine.
-
Predicted Biological Targets:
-
Serotonin/Norepinephrine Transporters (SERT/NET): As a reuptake inhibitor (analogous to Paroxetine/Femoxetine).
-
Sigma-1 Receptor (σ1R): As a high-affinity ligand/chaperone modulator.
-
Voltage-Gated Sodium Channels (Nav1.7): Potential state-dependent blockade.
-
This guide compares its potency against Paroxetine (SERT standard), Atomoxetine (NET standard), and Haloperidol (Sigma-1 standard).
Mechanism of Action & Target Engagement
Monoamine Transporter Inhibition (SERT/NET)
The 3-(aryloxymethyl)piperidine scaffold binds to the central substrate-binding site (S1) of monoamine transporters.
-
Mechanism: It competes with endogenous neurotransmitters (5-HT, NE) for uptake, increasing synaptic concentrations.
-
Structural Insight: Unlike Paroxetine, which has a 4-phenyl ring stabilizing the "open-outward" conformation via hydrophobic interactions, the 3-[(4-Isopropylphenoxy)methyl]piperidine lacks this bulk. This typically results in lower potency (µM range vs. nM range) but may confer higher selectivity or faster dissociation kinetics (lower residence time).
Sigma-1 Receptor Modulation
The basic nitrogen of the piperidine ring forms a salt bridge with Glu172 in the σ1R ligand-binding pocket, while the isopropylphenyl group engages in hydrophobic stacking with aromatic residues (e.g., Tyr103 , Phe184 ).
-
Mechanism: Modulation of σ1R alters calcium signaling (via IP3R) and cellular stress responses (UPR).
Comparative Potency Analysis
The following data contrasts the predicted and class-representative potency of 3-[(4-Isopropylphenoxy)methyl]piperidine against established standards.
Table 1: Comparative Potency Profile (IC50 / Ki Values)
| Target | Compound | Role | Potency (Ki/IC50) | Binding Characteristics |
| SERT | Paroxetine (Standard) | Inhibitor | 0.08 nM | High affinity; slow dissociation; requires 4-aryl group. |
| SERT | 3-[(4-Isopropylphenoxy)methyl]piperidine | Inhibitor | ~100 - 500 nM | Moderate affinity; faster kinetics due to lack of 4-phenyl anchor. |
| NET | Atomoxetine (Standard) | Inhibitor | 5 nM | Highly selective for NET over SERT. |
| NET | 3-[(4-Isopropylphenoxy)methyl]piperidine | Inhibitor | ~50 - 200 nM | Potential dual affinity due to isopropyl steric bulk mimicking NE. |
| σ1R | Haloperidol (Standard) | Antagonist | 1 - 3 nM | Classic high-affinity ligand. |
| σ1R | 3-[(4-Isopropylphenoxy)methyl]piperidine | Ligand | ~10 - 50 nM * | High affinity expected; piperidine ethers are privileged σ1R scaffolds. |
*Note: Values for the specific CAS 946680-24-6 are estimated based on Structure-Activity Relationship (SAR) data for the 3-(aryloxymethyl)piperidine class lacking the 4-aryl substituent.
Experimental Protocols
To validate the potency of 3-[(4-Isopropylphenoxy)methyl]piperidine, the following self-validating protocols are recommended.
Radioligand Binding Assay (Sigma-1 Receptor)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize Guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Incubate membranes (200 µg protein) with -Pentazocine (2 nM) and varying concentrations of test compound (
to M). -
Non-Specific Binding (NSB): Define using 10 µM Haloperidol .
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Conditions: Incubate for 120 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression; convert to
using the Cheng-Prusoff equation:
Neurotransmitter Uptake Assay (SERT/NET)
Objective: Measure functional inhibition (IC50) of serotonin or norepinephrine reuptake.
-
Cell Line: Use HEK293 cells stably expressing human SERT or NET.
-
Seeding: Plate cells at 50,000 cells/well in 96-well plates (Poly-D-Lysine coated).
-
Pre-incubation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound. Incubate for 15 min at 37°C.
-
Uptake: Add fluorescent substrate (e.g., ASP+ or IDT307 ) or radiolabeled [³H]5-HT / [³H]NE . Incubate for 10 min.
-
Stop: Wash cells 3x with ice-cold KRH buffer.
-
Detection: Lyse cells and measure fluorescence/radioactivity.
-
Validation: Run parallel controls with Paroxetine (SERT) and Nisoxetine (NET).
Visualization of Signaling & Workflow
Mechanism of Action: Monoamine & Sigma Signaling
This diagram illustrates the dual-pathway potential where the compound inhibits SERT/NET (increasing synaptic monoamines) while modulating ER stress via Sigma-1.
Caption: Dual-target mechanism showing inhibition of monoamine reuptake at the plasma membrane and modulation of Sigma-1 chaperone activity at the ER.
Experimental Screening Workflow
A logical flow for validating the compound's specific activity profile.
Caption: Step-by-step screening cascade to determine potency and selectivity ratios against standard inhibitors.
References
-
Andersen, J., et al. (2009). "Structure-Activity Relationships of 3-Substituted Piperidines at the Serotonin Transporter." Journal of Medicinal Chemistry.
-
Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology.
-
Matrix Scientific. (2024). "Product Data: 3-[(4-Isopropylphenoxy)methyl]piperidine (CAS 946680-24-6)." Chemical Catalog.
-
Fish, P. V., et al. (2011). "Synthetic approaches to 3-(aryloxymethyl)piperidines: Scaffolds for CNS drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
A Researcher's Guide to the Infrared Spectroscopic Identification of 3-[(4-Isopropylphenoxy)methyl]piperidine
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is paramount. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 3-[(4-Isopropylphenoxy)methyl]piperidine, a molecule of interest for its potential pharmacological applications. We will dissect its expected IR spectrum, grounding our interpretation in the fundamental principles of molecular vibrations. Furthermore, a comparative analysis with structurally related compounds will be presented to highlight the unique spectral features that enable its precise identification. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.
The Vibrational Fingerprint: Decoding the IR Spectrum
Infrared spectroscopy probes the vibrational modes of a molecule, which are dictated by its constituent functional groups and overall structure. The IR spectrum of 3-[(4-Isopropylphenoxy)methyl]piperidine is a composite of the vibrations of its three key structural components: the piperidine ring, the aromatic ether, and the isopropyl substituent. A thorough understanding of the characteristic absorption peaks of each of these moieties is essential for an accurate interpretation of the spectrum.
Expected Infrared Absorption Peaks for 3-[(4-Isopropylphenoxy)methyl]piperidine
The following table summarizes the anticipated IR absorption bands for 3-[(4-Isopropylphenoxy)methyl]piperidine, with a detailed explanation of their origins.
| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |
| ~3320-3280 | Medium, Sharp | N-H Stretch (Piperidine): This peak is characteristic of the stretching vibration of the nitrogen-hydrogen bond in a saturated secondary amine like piperidine.[1][2][3][4] Its relatively sharp appearance, compared to the broad O-H stretch of alcohols, is a key distinguishing feature. |
| ~3050-3010 | Weak to Medium | Aromatic C-H Stretch: These absorptions arise from the stretching vibrations of the carbon-hydrogen bonds on the 1,4-disubstituted benzene ring. |
| ~2960-2850 | Strong | Aliphatic C-H Stretch: This complex and strong absorption region is due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring, the methyl groups of the isopropyl substituent, and the methylene bridge. |
| ~1600, ~1500 | Medium to Strong | Aromatic C=C Ring Stretch: These two bands are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. The presence of two distinct peaks is typical for aromatic systems. |
| ~1470-1450 | Medium | CH₂ Scissoring (Piperidine): This absorption corresponds to the in-plane bending (scissoring) vibration of the methylene groups within the piperidine ring.[5] |
| ~1385 and ~1365 | Medium, Sharp | Isopropyl C-H Bend (Gem-dimethyl): The presence of a doublet in this region is a hallmark of the isopropyl group, arising from the symmetric and asymmetric bending vibrations of the two methyl groups attached to the same carbon. |
| ~1245 | Strong | Aryl-O Stretch (Asymmetric C-O-C): This strong absorption is attributed to the asymmetric stretching of the C-O-C ether linkage, specifically the stretching of the bond between the aromatic carbon and the ether oxygen. For alkyl aryl ethers, this band is typically found in the 1200-1275 cm⁻¹ range.[2] |
| ~1180 | Medium | C-N Stretch (Piperidine): The stretching vibration of the carbon-nitrogen bond in the piperidine ring is expected in this region. Aliphatic amines typically show C-N stretching absorptions between 1250-1020 cm⁻¹.[2][6][7] |
| ~1040 | Medium | Alkyl-O Stretch (Symmetric C-O-C): This peak corresponds to the symmetric stretching of the C-O-C ether linkage, involving the bond between the ether oxygen and the methylene bridge. |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bend (p-disubstitution): A strong absorption in this region is highly indicative of a 1,4-disubstituted (para) aromatic ring, resulting from the out-of-plane bending of the two adjacent hydrogen atoms. |
| ~750-700 | Broad, Weak | N-H Wag (Piperidine): This broad and weak absorption is due to the out-of-plane bending (wagging) of the N-H bond in the secondary amine of the piperidine ring.[1] |
Comparative Spectral Analysis: Distinguishing 3-[(4-Isopropylphenoxy)methyl]piperidine
To confidently identify 3-[(4-Isopropylphenoxy)methyl]piperidine, it is crucial to compare its IR spectrum with those of structurally related compounds. This comparative approach helps to pinpoint the unique combination of peaks that define the target molecule.
| Functional Group | 3-[(4-Isopropylphenoxy)methyl]piperidine | Piperidine | 4-Isopropylphenol | N-Benzylpiperidine |
| N-H Stretch | ~3320-3280 cm⁻¹ (Medium) | ~3280 cm⁻¹ (Medium) | Absent | Absent |
| O-H Stretch | Absent | Absent | ~3600-3200 cm⁻¹ (Broad, Strong) | Absent |
| Aromatic C-H Stretch | ~3050-3010 cm⁻¹ (Weak) | Absent | ~3050-3020 cm⁻¹ (Weak) | ~3060-3020 cm⁻¹ (Weak) |
| Aliphatic C-H Stretch | ~2960-2850 cm⁻¹ (Strong) | ~2930-2850 cm⁻¹ (Strong) | ~2960-2870 cm⁻¹ (Strong) | ~2930-2800 cm⁻¹ (Strong) |
| Aromatic C=C Stretch | ~1600, ~1500 cm⁻¹ (Medium) | Absent | ~1610, ~1510 cm⁻¹ (Medium) | ~1600, ~1495 cm⁻¹ (Medium) |
| Isopropyl C-H Bend | ~1385, ~1365 cm⁻¹ (Doublet) | Absent | ~1385, ~1365 cm⁻¹ (Doublet) | Absent |
| Aryl-O Stretch | ~1245 cm⁻¹ (Strong) | Absent | ~1230 cm⁻¹ (Strong) | Absent |
| C-N Stretch | ~1180 cm⁻¹ (Medium) | ~1160 cm⁻¹ (Medium) | Absent | ~1150 cm⁻¹ (Medium) |
This comparison clearly illustrates that the simultaneous presence of a medium N-H stretch, a strong aryl-O stretch, and the characteristic isopropyl C-H bending doublet provides a unique spectral fingerprint for 3-[(4-Isopropylphenoxy)methyl]piperidine.
Experimental Protocol for FTIR Analysis
To obtain a high-quality IR spectrum of 3-[(4-Isopropylphenoxy)methyl]piperidine, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the 3-[(4-Isopropylphenoxy)methyl]piperidine sample (a few milligrams for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal.
-
If the sample is a solid, apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Analysis:
-
Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Compare the obtained peak positions and relative intensities with the expected values and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by wiping away the sample and cleaning with an appropriate solvent.
-
Experimental Workflow Diagram
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
Personal protective equipment for handling 3-[(4-Isopropylphenoxy)methyl]piperidine
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Managers
Executive Safety Summary: The "Silent" Hazard
Compound Identity: 3-[(4-Isopropylphenoxy)methyl]piperidine Primary Hazard Class: Corrosive Amine / Irritant Critical Risk: Irreversible Corneal Damage & Cutaneous Absorption
As a Senior Application Scientist, I must clarify a common misconception: researchers often treat substituted piperidines as "standard organic bases." This is a dangerous oversimplification. This molecule combines a basic secondary amine (corrosive/caustic) with a lipophilic 4-isopropylphenoxy tail.
Why this matters: The lipophilic tail facilitates rapid permeation through the stratum corneum (outer skin layer), dragging the caustic amine moiety into deep tissue faster than hydrophilic amines. Standard "splash" protocols are insufficient. This guide outlines a defense-in-depth strategy.
Part 1: The Hierarchy of Controls (Engineering First)
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Validation Step (Self-Check) |
| Primary Containment | Chemical Fume Hood (CFH) | Verify face velocity is 80–100 fpm (0.4–0.5 m/s) at working sash height. |
| Atmosphere | Inert Gas Blanket (Argon/Nitrogen) | Ensure positive pressure in reaction vessel to prevent moisture absorption (amines are hygroscopic) and oxidation. |
| Surface Protection | Disposable Bench Liners | Use plastic-backed absorbent paper. Change immediately upon visible contamination.[1][2][3][4] |
Part 2: PPE Selection Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
Hand Protection (The Critical Barrier)
Standard thin nitrile exam gloves are NOT sufficient for prolonged contact.[5]
-
Recommendation: Double-gloving strategy.
-
Inner Layer: 4-mil Nitrile (Examination grade).
-
Outer Layer: 8-mil Nitrile (Extended cuff) OR Laminated Film (Silver Shield/Barrier) for spill cleanup.
-
-
Scientific Rationale: The isopropylphenoxy moiety increases solvent solubility. Piperidine derivatives can degrade nitrile.
-
Change Schedule: Immediately upon splash; every 60 minutes during active handling.
Eye & Face Protection[2][3][4][6][7][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of basic vapors causing "blue haze" (corneal edema) or direct liquid splashes causing permanent blindness.
-
High Risk (Pouring/Syringing): Add a Face Shield over goggles.
Respiratory Protection
-
Primary: Work strictly within a Fume Hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) or Multi-Gas cartridges + P100 pre-filter (if solid/dust).
-
Note: Do not use N95s; they do not stop amine vapors.
-
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing
-
Inspect PPE: Inflate gloves to check for pinholes.
-
Tare Setup: Place the receiving flask inside the hood before opening the source container.
-
Static Control: Use an anti-static gun if the compound is a solid; amines can be sticky/clumpy.
Phase B: Transfer & Reaction
-
Liquid Handling: If the compound is an oil/liquid, use a positive-displacement pipette or glass syringe. Avoid plastic syringes if compatibility is untested (amines can swell rubber plungers).
-
Solid Handling: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Addition: Add solvent slowly. Amines are basic; mixing with acidic or halogenated solvents can be exothermic.
Phase C: Decontamination
-
Wipe Down: Clean tools with methanol-dampened wipes, then water.
-
Waste Segregation: See Part 4.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic & Risk Assessment
Caption: Risk-based logic flow for selecting appropriate Personal Protective Equipment based on physical state and handling method.
Diagram 2: Emergency Response Workflow (Spill/Exposure)
Caption: Immediate operational response protocol for exposure or spillage events involving corrosive amines.
Part 5: Disposal & Waste Management
Warning: Improper disposal of amines is a frequent cause of laboratory accidents (uncontrolled exotherms).
-
Waste Stream: Segregate into "Basic Organic Waste" (pH > 7).
-
Incompatibility: NEVER mix with:
-
Acid waste streams (Violent heat generation).
-
Oxidizers (Peroxides, Nitric Acid) -> Risk of fire/explosion.
-
Anhydrides/Acid Chlorides -> Violent polymerization/reaction.
-
-
Labeling: Clearly mark the container: "Contains Piperidine Derivatives - Corrosive / Toxic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor.
-
Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines). Ansell Healthcare.
-
PubChem. (n.d.). Piperidine Compound Summary. National Center for Biotechnology Information. (Used for Class-Based Toxicity Read-Across).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
